molecular formula C33H41NO7 B12412810 AChE-IN-12

AChE-IN-12

Cat. No.: B12412810
M. Wt: 563.7 g/mol
InChI Key: XDNYGLJUAXNCNY-KNTRCKAVSA-N
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Description

AChE-IN-12 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-12 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions generally include:

    Solvent: Acetic acid

    Temperature: Room temperature to reflux

    Catalyst: Manganese(III) acetate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-12 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

AChE-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-12 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .

Comparison with Similar Compounds

Similar Compounds

  • Donepezil
  • Rivastigmine
  • Galantamine

Uniqueness

AChE-IN-12 is unique in its structural features and binding affinity compared to other acetylcholinesterase inhibitors. While compounds like Donepezil and Rivastigmine are well-known for their clinical use, this compound offers a different chemical scaffold that may provide advantages in terms of selectivity and potency .

Conclusion

This compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique properties and diverse applications make it a valuable subject for further research and development.

Properties

Molecular Formula

C33H41NO7

Molecular Weight

563.7 g/mol

IUPAC Name

(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-[4-[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexoxy]phenyl]prop-2-en-1-one

InChI

InChI=1S/C33H41NO7/c1-5-34(23-25-12-8-9-13-29(25)38-2)20-10-6-7-11-21-41-26-17-14-24(15-18-26)16-19-27(35)31-28(36)22-30(39-3)32(37)33(31)40-4/h8-9,12-19,22,36-37H,5-7,10-11,20-21,23H2,1-4H3/b19-16+

InChI Key

XDNYGLJUAXNCNY-KNTRCKAVSA-N

Isomeric SMILES

CCN(CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC

Canonical SMILES

CCN(CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC

Origin of Product

United States

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